molecular formula C12H11Cl3 B2373199 1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287298-10-4

1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2373199
CAS No.: 2287298-10-4
M. Wt: 261.57
InChI Key: RDEDMANBLPXQAV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound features a chloromethyl group and a dichlorophenyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the chloromethyl group: This step often involves the use of chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

    Attachment of the dichlorophenyl group: This can be done via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzene and a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane can undergo several types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the dichlorophenyl group or the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[11

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane would depend on its specific interactions with molecular targets. Generally, the compound could interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the dichloro substitution on the phenyl ring.

    1-(Bromomethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: Only one chlorine atom on the phenyl ring.

Uniqueness

1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of both a chloromethyl group and a dichlorophenyl group, which can influence its reactivity and potential applications. The bicyclo[1.1.1]pentane core also imparts distinct structural and chemical properties compared to other compounds.

Properties

IUPAC Name

1-(chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEDMANBLPXQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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